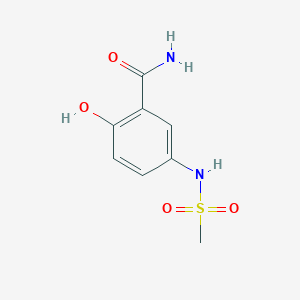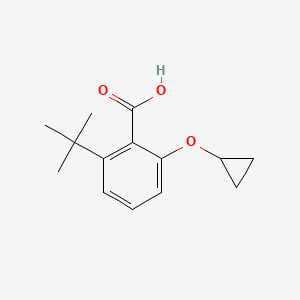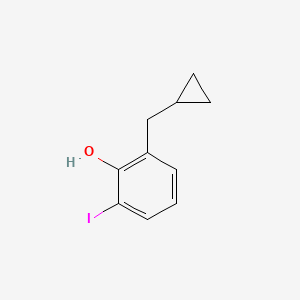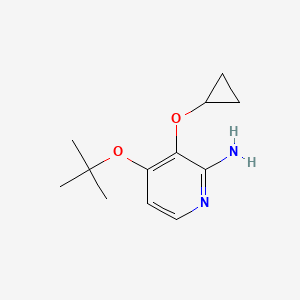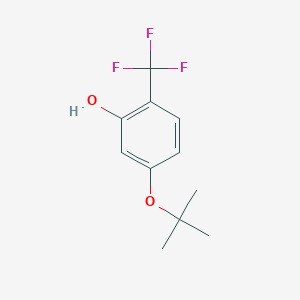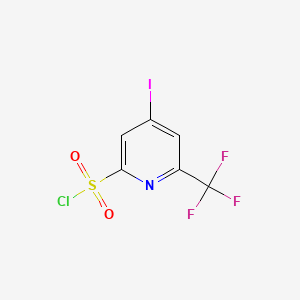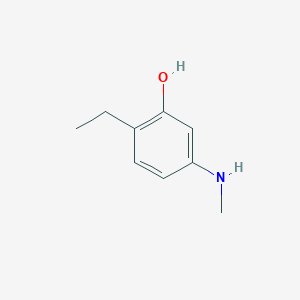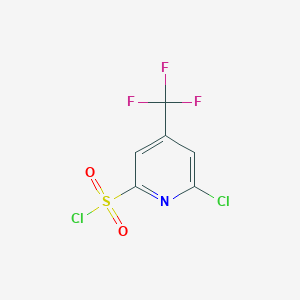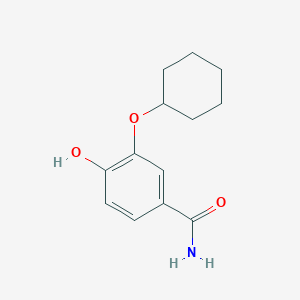
3-(Cyclohexyloxy)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclohexyloxy)-4-hydroxybenzamide is an organic compound that features a benzamide core substituted with a cyclohexyloxy group at the 3-position and a hydroxyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-4-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-hydroxybenzoic acid.
Formation of Benzamide: The 4-hydroxybenzoic acid is first converted to 4-hydroxybenzamide through an amidation reaction using ammonia or an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of Cyclohexyloxy Group: The 4-hydroxybenzamide is then reacted with cyclohexyl bromide in the presence of a base like potassium carbonate (K2CO3) to introduce the cyclohexyloxy group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Cyclohexyloxy)-4-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyclohexyloxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like DMF (dimethylformamide).
Major Products
Oxidation: 3-(Cyclohexyloxy)-4-oxobenzamide.
Reduction: 3-(Cyclohexyloxy)-4-hydroxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Cyclohexyloxy)-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(Cyclohexyloxy)-4-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with target proteins, while the cyclohexyloxy group can enhance lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzamide: Lacks the cyclohexyloxy group, making it less lipophilic.
3-Methoxy-4-hydroxybenzamide: Contains a methoxy group instead of a cyclohexyloxy group, which affects its chemical reactivity and biological activity.
3-(Cyclohexyloxy)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, altering its hydrogen bonding capability.
Uniqueness
3-(Cyclohexyloxy)-4-hydroxybenzamide is unique due to the presence of both a cyclohexyloxy group and a hydroxyl group, which confer distinct chemical and biological properties. The cyclohexyloxy group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C13H17NO3 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-cyclohexyloxy-4-hydroxybenzamide |
InChI |
InChI=1S/C13H17NO3/c14-13(16)9-6-7-11(15)12(8-9)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5H2,(H2,14,16) |
InChI-Schlüssel |
PCNXTEOKLXOPND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



